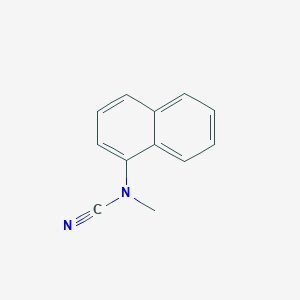

N-(1-Naphthyl)-N-cyanomethylamine

Cat. No. B8709248

M. Wt: 182.22 g/mol

InChI Key: BTKHOAUKROJSTQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05798390

Procedure details

In a 2 neck round bottom flask, equipped with a magnetic stir bar and reflux condenser, was placed N,N-dimethyl-1-naphthylamine (4.35 g, 25.4 mmol, and BrCN (2.99 g, 28.2 mmol) in a single portion. This suspension was placed in an oil bath (preheated, 90° C.) and allowed to stir and reflux under N2 for 21 hours. During this time a gas was given off, detected by bubbler placed over the reflux condenser. The reaction was followed by TLC, using methylene chloride as the solvent and viewed under UV. After the 21 hours, the mixture was cooled, 100 ml of ether was added and the insoluble quaternary salt (669 mg) was filtered off. The ether filtrate was extracted with an aqueous 5M HCl solution (4×, 30 ml) and washed with water (5×, 20 ml). The ether was dried over anhydrous granular K2CO3, filtered, then concentrated to dryness, then distilled by bulb to bulb distillation at reduced pressure to afford the yellow oil of the N-methyl-N-(1-naphthyl)cyanamide (2.22 g, 48%. b.p. 180° C./1.5 mm Hg (Cressman, Homer, W. J., Org. Synth. collective vol.3, 608), 170°-171° C./1 mm Hg).

Yield

48%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1)[CH3:3].BrC#[N:16].C(Cl)Cl>CCOCC>[CH3:3][N:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1)[C:1]#[N:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C1=CC=CC2=CC=CC=C12

|

Step Two

|

Name

|

|

|

Quantity

|

2.99 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 2 neck round bottom flask, equipped with a magnetic stir bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This suspension was placed in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(preheated, 90° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux under N2 for 21 hours

|

|

Duration

|

21 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the 21 hours, the mixture was cooled

|

|

Duration

|

21 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the insoluble quaternary salt (669 mg) was filtered off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The ether filtrate was extracted with an aqueous 5M HCl solution (4×, 30 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (5×, 20 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether was dried over anhydrous granular K2CO3

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled by bulb to bulb distillation at reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C#N)C1=CC=CC2=CC=CC=C12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.22 g | |

| YIELD: PERCENTYIELD | 48% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |